2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate
Overview
Description
Preparation Methods
The synthesis of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate involves the esterification of 4-n-Octyloxybenzoic acid with 2,4,5-Trichlorophenol. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trichlorophenyl group.
Oxidation and Reduction:
Scientific Research Applications
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate involves its interaction with biological molecules through its ester and chlorophenyl groups. The ester bond can be hydrolyzed by esterases, releasing 4-n-Octyloxybenzoic acid and 2,4,5-Trichlorophenol, which can then interact with various molecular targets. The trichlorophenyl group is known to interact with cellular membranes and proteins, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate can be compared with other similar compounds, such as:
2,4,5-Trichlorophenyl 4-n-Butyloxybenzoate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
2,4,5-Trichlorophenyl 4-n-Hexyloxybenzoate: Another similar compound with a different alkyl chain length, affecting its solubility and interaction with biological systems.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl) 4-octoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl3O3/c1-2-3-4-5-6-7-12-26-16-10-8-15(9-11-16)21(25)27-20-14-18(23)17(22)13-19(20)24/h8-11,13-14H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQVFGUXJOSAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346895 | |
Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79404-93-6 | |
Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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